molecular formula C12H17N3O B051757 (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine CAS No. 1048346-74-2

(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine

Cat. No.: B051757
CAS No.: 1048346-74-2
M. Wt: 219.28 g/mol
InChI Key: PPONHQQJLWPUPH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of RO5166017 with TAAR1 has been found to be highly selective .

Cellular Effects

In cellular studies, RO5166017 has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that RO5166017 influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .

Molecular Mechanism

The molecular mechanism of RO5166017 involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of RO5166017 to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .

Temporal Effects in Laboratory Settings

Its effects on neuronal activity and behavior have been studied in various experimental setups .

Dosage Effects in Animal Models

The effects of RO5166017 have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals

Metabolic Pathways

Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .

Transport and Distribution

Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .

Subcellular Localization

Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO5166017 involves the formation of an oxazoline ring. The key steps include the reaction of an ethyl-phenyl-amino compound with a suitable precursor to form the oxazoline ring . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance due to the hygroscopic nature of the solvents .

Industrial Production Methods

Industrial production methods for RO5166017 are not extensively documented in the public domain.

Chemical Reactions Analysis

Types of Reactions

RO5166017 primarily undergoes reactions typical of amine and oxazoline compounds. These include:

Common Reagents and Conditions

Common reagents used in reactions involving RO5166017 include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typical conditions involve the use of solvents like DMSO and controlled temperatures .

Major Products

The major products formed from reactions involving RO5166017 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the oxazoline ring, while substitution reactions may result in various substituted amine products .

Scientific Research Applications

RO5166017 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:

Comparison with Similar Compounds

RO5166017 is unique in its high selectivity and potency for TAAR1. Similar compounds include:

These compounds differ in their selectivity and pharmacological profiles, making RO5166017 a valuable tool for studying TAAR1-specific effects .

Properties

IUPAC Name

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPONHQQJLWPUPH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030323
Record name N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048346-74-2
Record name RO-5166017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5166017
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 3
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 4
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 5
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Reactant of Route 6
Reactant of Route 6
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.